molecular formula C20H19NO4 B2774400 methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate CAS No. 861209-30-5

methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate

Cat. No.: B2774400
CAS No.: 861209-30-5
M. Wt: 337.375
InChI Key: FYWRPSAPXXMRQK-VAWYXSNFSA-N
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Description

Methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[4-[(E)-3-phenylprop-2-enoyl]-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-20(23)13-16-14-25-18-10-6-5-9-17(18)21(16)19(22)12-11-15-7-3-2-4-8-15/h2-12,16H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRPSAPXXMRQK-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1COC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include pH, temperature, and the presence of other molecules. More research is needed to understand how these environmental factors influence the compound’s action.

Biological Activity

Methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H19NO4 and features a benzoxazine core, which is known for its bioactive properties. The structure is characterized by the presence of a propenoyl group attached to the benzoxazine moiety, contributing to its unique biological profile.

Mechanisms of Biological Activity

  • Antioxidant Activity :
    • Studies have shown that compounds with benzoxazine structures exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage and oxidative stress.
  • Antimicrobial Effects :
    • This compound has demonstrated antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
  • Anticancer Potential :
    • Preliminary research indicates that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialCell membrane disruption
AnticancerInduction of apoptosis

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 25 µM. The compound was found to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.

Table 2: IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-725
HeLa30
A54920

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate. Research indicates that compounds containing benzoxazine structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the phenylpropenoyl moiety enhances the compound's ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory processes. This makes it a candidate for developing therapeutic agents aimed at treating chronic inflammatory diseases .

Materials Science Applications

1. Polymer Chemistry
this compound serves as a useful intermediate in the synthesis of novel polymers. Its reactivity allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Researchers have utilized this compound to develop new materials with tailored properties for specific applications such as coatings and adhesives .

2. Photonic Devices
The compound's unique structural features lend themselves to applications in photonic devices. Its ability to undergo specific photochemical reactions makes it suitable for use in optical materials where light manipulation is essential. Studies have demonstrated that incorporating this compound into polymeric films can improve their optical clarity and responsiveness to light .

Agricultural Research Applications

1. Pesticide Development
this compound has shown potential as a bioactive agent in agricultural applications. Its efficacy against certain pests and pathogens has been documented, suggesting its utility as a natural pesticide alternative. Research indicates that compounds with similar structures can disrupt the life cycles of pests, leading to decreased crop damage .

Case Studies

Study Objective Findings
Study on Anticancer Properties Evaluate cytotoxic effects on cancer cell linesSignificant reduction in cell viability observed; apoptosis induced through caspase activation
Anti-inflammatory Mechanism Analysis Investigate cytokine inhibitionReduced levels of TNF-alpha and IL-6; suggests therapeutic potential for inflammatory diseases
Polymer Synthesis Research Develop new polymeric materialsEnhanced mechanical properties observed; improved thermal stability
Agricultural Efficacy Study Assess effectiveness as a pesticideNotable reduction in pest populations; potential for use in organic farming practices

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